Cas no 1923068-94-3 (Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate)
![Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/1923068-94-3x500.png)
Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- ETHYL 2-(2-CHLORO-5-FLUOROPHENYL)IMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLATE
- Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate
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- インチ: 1S/C16H12ClFN2O2/c1-2-22-16(21)15-14(11-9-10(18)6-7-12(11)17)19-13-5-3-4-8-20(13)15/h3-9H,2H2,1H3
- InChIKey: PFPXLDKPJJMUMS-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C1=C(C(=O)OCC)N2C=CC=CC2=N1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 412
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 43.6
Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM270545-1g |
Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylate |
1923068-94-3 | 97% | 1g |
$*** | 2023-03-31 | |
Chemenu | CM270545-1g |
Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylate |
1923068-94-3 | 97% | 1g |
$547 | 2021-08-18 |
Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylateに関する追加情報
Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate: A Comprehensive Overview
Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate, with the CAS number 1923068-94-3, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their unique structural features and potential biological activities. The molecule's structure incorporates a chloro group at the 2-position and a fluoro group at the 5-position of the phenyl ring, which are critical for its pharmacological properties. Recent studies have highlighted its potential as a lead compound in drug discovery programs targeting various therapeutic areas.
The synthesis of Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate involves a multi-step process that typically includes nucleophilic aromatic substitution and cyclization reactions. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound meets the stringent requirements of preclinical studies. The carboxylic acid ester functionality at the 3-position of the imidazo[1,2-a]pyridine ring plays a crucial role in modulating the compound's solubility and bioavailability, making it an attractive candidate for oral drug delivery.
Recent advancements in computational chemistry have enabled scientists to perform detailed molecular docking studies on Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate. These studies have revealed its potential to bind to key protein targets associated with diseases such as cancer and neurodegenerative disorders. For instance, researchers have identified its ability to inhibit kinase enzymes involved in cell proliferation and survival pathways. This finding underscores its potential as a novel therapeutic agent in oncology.
In addition to its pharmacological applications, Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate has also been explored for its photophysical properties. Studies have demonstrated its ability to act as a fluorescent probe in bioimaging applications, particularly in tracking cellular processes such as endocytosis and exocytosis. This dual functionality—combining therapeutic potential with diagnostic capabilities—positions it as a versatile tool in modern biomedical research.
The development of Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate has been driven by advancements in synthetic methodologies and an increased understanding of its biological interactions. Its unique combination of structural features and functional groups makes it a valuable asset in both academic research and industrial drug development pipelines. As research continues to uncover new applications for this compound, it is poised to play a significant role in advancing medical science and improving human health.
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